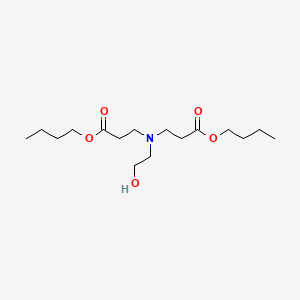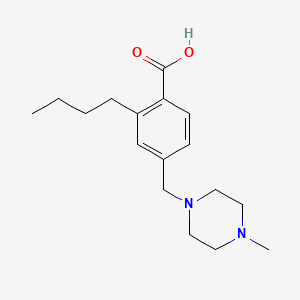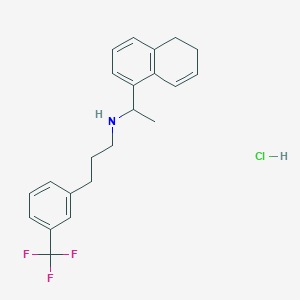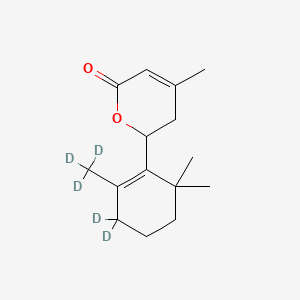![molecular formula C11H10O4S B13841553 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol CAS No. 923267-60-1](/img/structure/B13841553.png)
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is an organic compound characterized by the presence of a furan ring, a benzene ring, and three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol typically involves the reaction of furan-2-ylmethyl sulfide with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the compound with high purity.
化学反应分析
Types of Reactions
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid
Uniqueness
4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol is unique due to the presence of three hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature enhances its potential as an antioxidant and its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
923267-60-1 |
|---|---|
分子式 |
C11H10O4S |
分子量 |
238.26 g/mol |
IUPAC 名称 |
4-(furan-2-ylmethylsulfanyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-3-4-9(11(14)10(8)13)16-6-7-2-1-5-15-7/h1-5,12-14H,6H2 |
InChI 键 |
NDJOBPAHEORFQX-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CSC2=C(C(=C(C=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
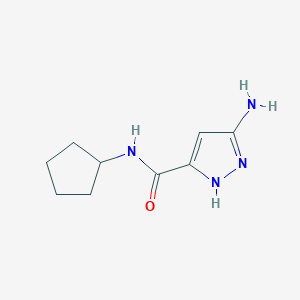
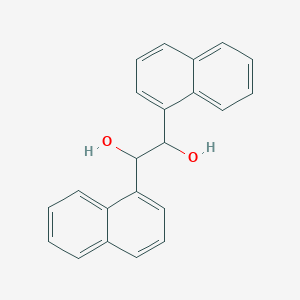
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
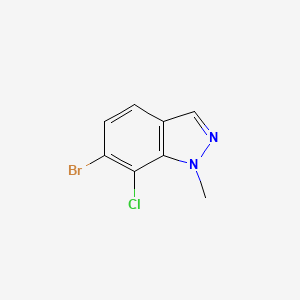
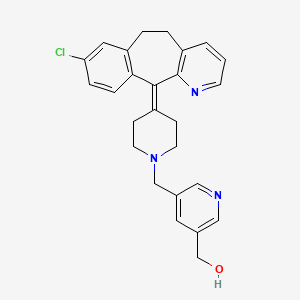
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
